N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of the Hydroxy and Methyl Groups: Functionalization of the triazolopyrimidine core to introduce hydroxy and methyl groups.
Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl moiety to the triazolopyrimidine core.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group may yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-3-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide: Lacks the hydroxy group.
N-(3,4-dichlorophenyl)-3-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide: Lacks the methyl group.
Uniqueness
The presence of both the hydroxy and methyl groups in N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H13Cl2N5O2 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C15H13Cl2N5O2/c1-8-10(14(24)22-15(20-8)18-7-19-22)3-5-13(23)21-9-2-4-11(16)12(17)6-9/h2,4,6-7H,3,5H2,1H3,(H,21,23)(H,18,19,20) |
InChI Key |
YLIINFQMVKLPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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